2-Chloro-6-isopropyl-3-nitropyridine
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Overview
Description
2-Chloro-6-isopropyl-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C8H9ClN2O2 It is characterized by the presence of a chlorine atom, an isopropyl group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropyl-3-nitropyridine typically involves the nitration of 2-chloro-6-isopropylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-isopropyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-chloro-6-isopropyl-3-aminopyridine.
Oxidation: Formation of 2-chloro-6-carboxy-3-nitropyridine.
Scientific Research Applications
2-Chloro-6-isopropyl-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropyl-3-nitropyridine depends on its chemical reactivity. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations .
Comparison with Similar Compounds
2-Chloro-3-nitropyridine: Similar in structure but lacks the isopropyl group.
2-Fluoro-6-isopropyl-3-nitropyridine: Similar but with a fluorine atom instead of chlorine.
2-Chloro-6-methyl-3-nitropyridine: Similar but with a methyl group instead of an isopropyl group.
Uniqueness: 2-Chloro-6-isopropyl-3-nitropyridine is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
1260663-62-4 |
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Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-3-nitro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(2)6-3-4-7(11(12)13)8(9)10-6/h3-5H,1-2H3 |
InChI Key |
BUTNZEQWGBSHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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